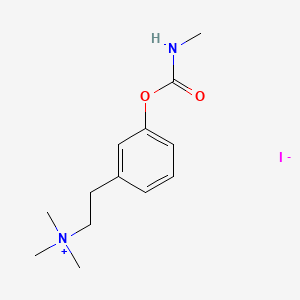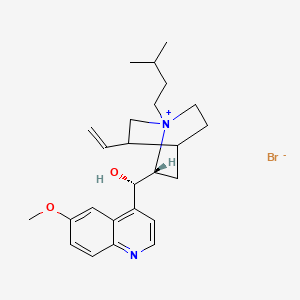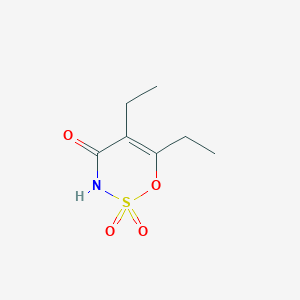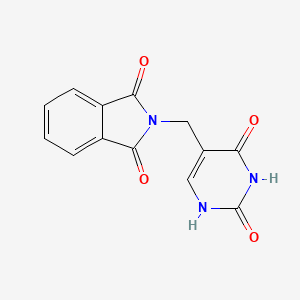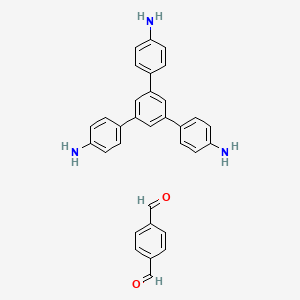
Tpb-TP-cof
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tpb-TP-cof, also known as triphenylbenzene-triformylphloroglucinol covalent organic framework, is a type of covalent organic framework (COF). Covalent organic frameworks are crystalline, porous materials composed of organic molecules linked by covalent bonds. These frameworks are known for their high stability, large surface area, and tunable porosity, making them suitable for various applications in catalysis, gas storage, and separation processes .
Métodos De Preparación
The synthesis of Tpb-TP-cof typically involves the condensation reaction between triphenylbenzene and triformylphloroglucinol. The reaction is carried out under solvothermal conditions, where the reactants are dissolved in a suitable solvent and heated in a sealed vessel. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high crystallinity and porosity .
Industrial production methods for this compound may involve scaling up the solvothermal synthesis process. This can be achieved by using larger reaction vessels and optimizing the reaction conditions to ensure consistent quality and yield. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Tpb-TP-cof undergoes various chemical reactions, including post-synthetic modifications and functionalizations. These reactions can introduce new functional groups or modify existing ones, enhancing the material’s properties and expanding its applications . Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific functional groups introduced or modified .
Aplicaciones Científicas De Investigación
Tpb-TP-cof has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including C-C bond formation and oxidation reactions . In biology, this compound can be employed for drug delivery and biosensing applications due to its high surface area and tunable porosity . In industry, this compound is used for gas storage, separation processes, and as a component in fuel cells .
Mecanismo De Acción
The mechanism of action of Tpb-TP-cof involves its ability to interact with various molecules through its porous structure and functional groups. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the active sites within the framework facilitate the conversion of reactants to products . In drug delivery, the porous structure allows for the encapsulation and controlled release of therapeutic agents .
Comparación Con Compuestos Similares
Tpb-TP-cof can be compared with other covalent organic frameworks, such as 3D-TPP-cof and TPB-DAPI-cof. These compounds share similar structural features but differ in their functional groups and properties . For instance, 3D-TPP-cof exhibits enhanced gas adsorption capacities due to the presence of pyridine units, while TPB-DAPI-cof shows higher proton conductivity under anhydrous conditions . The unique combination of stability, porosity, and functionalizability makes this compound a versatile material for various applications .
Propiedades
Fórmula molecular |
C32H27N3O2 |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;terephthalaldehyde |
InChI |
InChI=1S/C24H21N3.C8H6O2/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;9-5-7-1-2-8(6-10)4-3-7/h1-15H,25-27H2;1-6H |
Clave InChI |
JHUQLLMOTQXHNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
Números CAS relacionados |
1262433-88-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)

![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
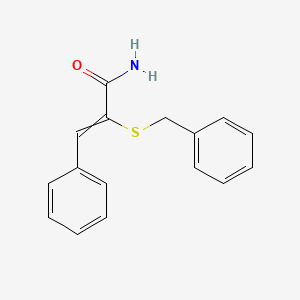
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
